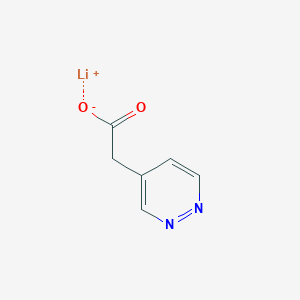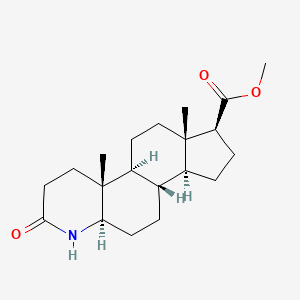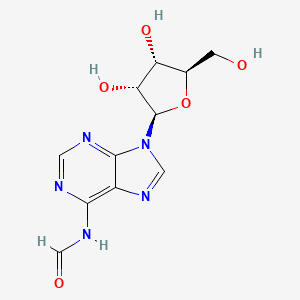
Lithium 2-(pyridazin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of lithium-related complexes often involves reactions with ligands that can stabilize the lithium ion in the compound's structure. For instance, the synthesis of lithiated pyrrolyl ligands demonstrates the incorporation of lithium into complex structures, offering insights into methodologies applicable to synthesizing lithium 2-(pyridazin-4-yl)acetate derivatives (Kuo et al., 2005).
Molecular Structure Analysis
Molecular dynamics studies, such as those conducted using Car-Parrinello molecular dynamics (CPMD) and path integrals molecular dynamics (PIMD), provide detailed insights into the intramolecular lithium bonding within similar compounds. These studies reveal the equidistant positioning of the lithium atom between heavy atoms, offering a glimpse into the structural arrangement of lithium 2-(pyridazin-4-yl)acetate (Durlak et al., 2009).
Chemical Reactions and Properties
Reactivity studies, such as those involving lithiated compounds, highlight the potential of lithium 2-(pyridazin-4-yl)acetate in various chemical reactions. For example, the reaction of lithiated compounds with mercury(II) iodide to precipitate mercury and form symmetrical poly(pyridin-2-yl)ethanes indicates the reactivity of lithiated intermediates, which could be extrapolated to reactions involving lithium 2-(pyridazin-4-yl)acetate (Canty & Minchin, 1986).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are critical for understanding the behavior of lithium 2-(pyridazin-4-yl)acetate in various environments. Studies on similar lithium complexes provide insights into their stability, melting points, and solubility, which are essential for practical applications (Ochel et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for catalysis, are of significant interest. Research into the reactivity of lithium derivatives, such as their hydroxymethylation reactions with organic bromides and oxidation to produce alcohols, sheds light on the chemical versatility of lithium 2-(pyridazin-4-yl)acetate and its derivatives (Itami et al., 1999).
Aplicaciones Científicas De Investigación
Molecular Synthesis and Complex Formation
Lithium derivatives of pyridin-2-ylmethanes have been utilized in the synthesis of symmetrical poly(pyridin-2-yl)ethanes, demonstrating the potential of lithium 2-(pyridazin-4-yl)acetate in forming complex organic compounds. These compounds have shown interesting reactivity, forming palladium(II) acetate complexes, indicating its utility in forming metal-organic frameworks and complex ligands (Canty & Minchin, 1986).
Molecular Dynamics and Structure Analysis
The molecular dynamics of lithium 2-pyridyl-N-oxide acetate, a compound similar to lithium 2-(pyridazin-4-yl)acetate, has been studied using Car-Parrinello molecular dynamics and path integrals molecular dynamics. These studies shed light on the intramolecular lithium bonding and provide insights into the structural dynamics of such compounds, which can be crucial for understanding the reactivity and stability of lithium 2-(pyridazin-4-yl)acetate in various conditions (Durlak, Latajka, & Berski, 2009).
Nonlinear Optical Properties
The second hyperpolarizabilities of lithium salt of pyridazine, a compound structurally similar to lithium 2-(pyridazin-4-yl)acetate, have been investigated, highlighting the potential use of such lithium salts in nonlinear optics. The significant dependence of computed values on electron correlation treatment underlines the importance of lithium 2-(pyridazin-4-yl)acetate in exploring advanced materials for optical applications (Silveira et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
lithium;2-pyridazin-4-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFTJDKUVXPMO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=NC=C1CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-(pyridazin-4-yl)acetate | |
CAS RN |
1217295-84-5 |
Source


|
| Record name | lithium 2-(pyridazin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





